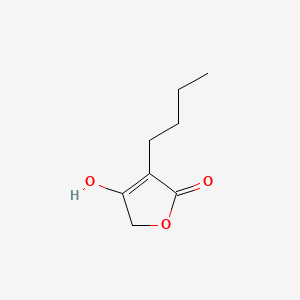

2(5H)Furanone, 3-butyl-4-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2(5H)Furanone, 3-butyl-4-hydroxy-: is a chemical compound belonging to the furanone family Furanones are heterocyclic organic compounds characterized by a five-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)Furanone, 3-butyl-4-hydroxy- typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides . Another approach involves the oxidation of furan using oxone as the sole oxidant and water as a solvent .

Industrial Production Methods: Industrial production of this compound can be achieved through scalable methods such as the oxidation of furan derivatives. The use of environmentally friendly reagents and conditions, such as hydrogen peroxide and water, is preferred for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2(5H)Furanone, 3-butyl-4-hydroxy- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The hydroxy and butyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Atomic chlorine and oxygen.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Addition: Reagents like dienes for Diels-Alder reactions and nucleophiles for Michael addition.

Major Products: The major products formed from these reactions include various substituted furanones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

One of the most significant applications of 2(5H)Furanone, 3-butyl-4-hydroxy- is its antimicrobial activity. Research has demonstrated that derivatives of this compound exhibit selective antibacterial effects against Staphylococcus aureus, particularly in biofilm contexts. For instance, a study highlighted that a specific derivative effectively penetrated biofilms and produced reactive oxygen species, leading to cell death in biofilm-embedded bacteria . This property makes it a candidate for developing new antimicrobial agents, especially against antibiotic-resistant strains.

Quorum Sensing Inhibition

Another notable application is its role in disrupting quorum sensing—a mechanism of bacterial communication that regulates virulence factors. The natural furanone derivative (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to interfere with gene expression in Vibrio harveyi, reducing pathogenicity by decreasing the DNA-binding activity of transcription factors involved in quorum sensing . This suggests potential applications in controlling bacterial infections through modulation of their communication pathways.

Industrial Applications

Food Industry

In the food sector, furanones like 2(5H)Furanone, 3-butyl-4-hydroxy- are recognized for their flavoring properties. Compounds such as Furaneol and Sotolone are known to activate specific odorant receptors, contributing to the aroma profile of various foods . This application is particularly relevant in flavor enhancement and food preservation strategies.

Textile and Material Sciences

The compound also finds utility as a textile dye and as a sensitizer for organic photoconductors in electrophotography. Its ability to absorb ultraviolet light makes it suitable for applications requiring UV protection, such as in linear polyester materials like polyethylene terephthalate . This property is essential for enhancing the durability and longevity of materials exposed to sunlight.

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study demonstrated that a derivative of 2(5H)Furanone effectively eradicated mature biofilms of Staphylococcus aureus at concentrations significantly lower than traditional antibiotics. The compound's ability to penetrate deep into biofilms highlights its potential as a treatment option for chronic infections .

- Quorum Sensing Disruption : Research conducted on Vibrio harveyi showed that treatment with (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone led to a marked decrease in virulence factor expression. This case illustrates the compound's potential role in developing novel antibacterial therapies targeting bacterial communication systems .

Mechanism of Action

The mechanism of action of 2(5H)Furanone, 3-butyl-4-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and butyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

2(5H)-Furanone: A simpler furanone without the butyl and hydroxy substituents.

5-Hydroxy-2(5H)-furanone: Similar structure but with a hydroxy group at a different position.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet, caramel-like odor and used as a flavoring agent.

Uniqueness: 2(5H)Furanone, 3-butyl-4-hydroxy- is unique due to its specific substituents, which confer distinct chemical properties and reactivity.

Biological Activity

2(5H)Furanone, 3-butyl-4-hydroxy- is a member of the furanone family, characterized by a five-membered lactone ring with significant biological properties. This compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its unique structural features, including a butyl group and a hydroxy group that enhance its reactivity and biological activity.

Chemical Structure

The structural formula of 2(5H)Furanone, 3-butyl-4-hydroxy- can be represented as follows:

This compound's specific functional groups contribute to its diverse biological activities.

Antibacterial Properties

Research indicates that 2(5H)Furanone, 3-butyl-4-hydroxy- exhibits notable antibacterial activity , particularly against Staphylococcus aureus. The compound induces the formation of reactive oxygen species (ROS), which damage bacterial cells and inhibit their growth. This oxidative stress mechanism is critical in its antibacterial action.

Mechanisms of Action:

- Induction of oxidative stress leading to cell damage.

- Interaction with cellular proteins involved in ROS metabolism.

- Disruption of quorum sensing pathways, which are vital for biofilm formation and bacterial virulence.

Antifungal Activity

In addition to its antibacterial effects, studies have shown that derivatives of furanones, including this compound, may possess antifungal properties . For instance, related compounds have demonstrated efficacy against Candida albicans by arresting the cell cycle at specific phases, thereby inhibiting fungal growth .

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-2(5H)-furanone | Bromine substitution on the furanone ring | Antimicrobial properties |

| 4-Hydroxy-2(5H)-furanone | Hydroxy group at position 4 | Antioxidant activity |

| 3-Acetyl-2(5H)-furanone | Acetyl group substitution | Antifungal activity |

| 3-Cyano-4-phenyl-2(5H)-furanone | Cyano and phenyl substitutions | Potential anti-cancer properties |

The unique combination of functional groups in 2(5H)Furanone, 3-butyl-4-hydroxy- allows for distinct biological activities not fully realized by other derivatives.

Study on Antimicrobial Effects

A study focused on the antimicrobial effects of sulfonyl derivatives of furanones reported minimal inhibitory concentrations (MIC) for related compounds against S. aureus, indicating their potential as effective antibacterial agents. The MIC values were determined to be as low as 10 mg/L .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of furanones on cancer cell lines. For example, certain derivatives exhibited selective cytotoxicity towards A549 cancer cells with IC50 values indicating significant potential for further development as therapeutic agents .

Properties

CAS No. |

78128-80-0 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-butyl-3-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C8H12O3/c1-2-3-4-6-7(9)5-11-8(6)10/h9H,2-5H2,1H3 |

InChI Key |

SWHZNVLJBWSGRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(COC1=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.